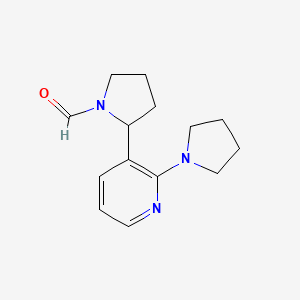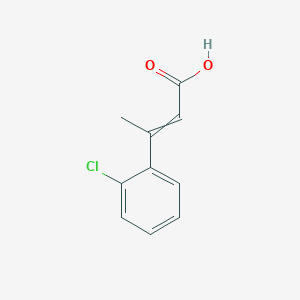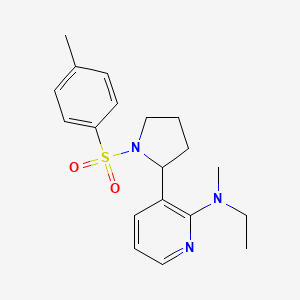
2-Chloro-2-hydroxy-1-(3-hydroxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-hydroxy-1-(3-hydroxyphenyl)ethanone is a chemical compound with the molecular formula C8H7ClO2. It is an α-haloketone, which means it contains a halogen atom (chlorine) attached to the carbon atom adjacent to the carbonyl group. This compound is known for its planar structure and the formation of inversion-symmetric dimers through hydrogen bonding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-hydroxy-1-(3-hydroxyphenyl)ethanone typically involves the chlorination of 1-(3-hydroxyphenyl)ethanone. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-hydroxy-1-(3-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) are used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethanones.
Scientific Research Applications
2-Chloro-2-hydroxy-1-(3-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-2-hydroxy-1-(3-hydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone: Contains an additional chlorine atom on the phenyl ring.
3,5-Dichloro-2-hydroxyacetophenone: Contains two chlorine atoms on the phenyl ring.
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: Contains an additional hydroxyl group on the phenyl ring.
Uniqueness
2-Chloro-2-hydroxy-1-(3-hydroxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and hydroxyl groups on the phenyl ring allows for diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C8H7ClO3 |
|---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
2-chloro-2-hydroxy-1-(3-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H7ClO3/c9-8(12)7(11)5-2-1-3-6(10)4-5/h1-4,8,10,12H |
InChI Key |
PBDHSOARNIRLNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)C(O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Bicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B11818546.png)





![3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B11818585.png)
